molecular formula C22H19N3O4 B2861317 N-(5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-2-(naphthalen-1-yl)acetamide CAS No. 865287-03-2

N-(5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-2-(naphthalen-1-yl)acetamide

Cat. No.: B2861317
CAS No.: 865287-03-2
M. Wt: 389.411
InChI Key: HNHROPKLGFBCLK-UHFFFAOYSA-N
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Description

N-(5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-2-(naphthalen-1-yl)acetamide is a useful research compound. Its molecular formula is C22H19N3O4 and its molecular weight is 389.411. The purity is usually 95%.
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Biological Activity

N-(5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-2-(naphthalen-1-yl)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a 1,3,4-oxadiazole ring linked to a naphthalene acetamide , which contributes to its unique pharmacological profile. The presence of the 3,5-dimethoxyphenyl group enhances its lipophilicity and potential interactions with biological targets.

PropertyValue
Molecular FormulaC₁₈H₁₈N₄O₃
Molecular Weight342.36 g/mol
LogP (octanol-water partition)2.7
Hydrogen Bond Donors1
Hydrogen Bond Acceptors7

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Anticancer Activity : The oxadiazole moiety is known for its anticancer properties. It may inhibit specific enzymes involved in tumor growth and proliferation, leading to apoptosis in cancer cells .
  • Antimicrobial Activity : The compound shows promising results against a range of pathogens. Its mechanism may involve disrupting bacterial cell wall synthesis or inhibiting critical metabolic pathways .

Biological Activity Summary

Numerous studies have reported on the biological activities of similar oxadiazole derivatives. Here’s a summary of the findings:

Activity TypeObservationsReference
AnticancerInduces apoptosis in various cancer cell lines
AntimicrobialEffective against Gram-positive and Gram-negative bacteria; MIC values range from 0.22 to 0.25 μg/mL for active derivatives
AntioxidantExhibits free radical scavenging properties
Anti-inflammatoryReduces inflammation markers in vitro

Case Studies

  • Anticancer Efficacy : In a study examining the cytotoxic effects of various oxadiazole derivatives, this compound was found to significantly reduce cell viability in A-431 and Jurkat cell lines with IC50 values comparable to standard chemotherapeutics like doxorubicin .
  • Antimicrobial Activity : A recent evaluation showed that this compound displayed synergistic effects when combined with existing antibiotics such as ciprofloxacin against resistant strains of Staphylococcus aureus and Escherichia coli. The study highlighted the potential for developing combination therapies using this compound .
  • Structure-Activity Relationship (SAR) : Research into SAR has indicated that modifications on the phenyl and naphthalene groups can enhance biological activity. For instance, substituents that increase electron density on the aromatic rings tend to improve anticancer efficacy .

Properties

IUPAC Name

N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-naphthalen-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O4/c1-27-17-10-16(11-18(13-17)28-2)21-24-25-22(29-21)23-20(26)12-15-8-5-7-14-6-3-4-9-19(14)15/h3-11,13H,12H2,1-2H3,(H,23,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNHROPKLGFBCLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C2=NN=C(O2)NC(=O)CC3=CC=CC4=CC=CC=C43)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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